molecular formula C20H22N2O2 B2572060 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide CAS No. 941960-14-1

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide

Cat. No.: B2572060
CAS No.: 941960-14-1
M. Wt: 322.408
InChI Key: YRNSETUPDUQWFI-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide, also known as ADQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADQ belongs to the class of quinoline derivatives, which have been found to exhibit various biological activities such as antitumor, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

Apoptosis Induction in Cancer Therapy

A study reports the discovery of a series of compounds, including N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl) derivatives, as potent inducers of apoptosis. These compounds were found to be active against cancer cells derived from several human solid tumors, with EC50 values ranging from 30 to 70 nM. This significant apoptosis-inducing activity suggests potential applications in cancer therapy, specifically for the development of novel anticancer drugs (Zhang et al., 2008).

Neuroprotective Effects

Research on 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, closely related to the chemical structure , demonstrated specific neuroprotective effects. One compound showed a significant anti-amnesic activity and another combined potent anti-anxiety action, anti-amnesic activity, and a considerable antihypoxic effect. These findings highlight the potential of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide and its analogs for further studies as psychoactive compounds with potential therapeutic applications in neurodegenerative diseases (Podolsky et al., 2017).

Structural and Fluorescence Properties

The structural aspects of amide-containing isoquinoline derivatives, related to the chemical structure of interest, were studied for their ability to form gels and crystalline salts with different acids. These compounds demonstrated enhanced fluorescence emission at lower wavelengths than the parent compound, indicating their potential use in material science for developing novel fluorescent materials or sensors (Karmakar et al., 2007).

Antimicrobial Activity

Another study synthesized a series of aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, showing significant antimycobacterial activity against Mycobacterium tuberculosis. This suggests the potential of this compound and its derivatives in developing new antimicrobial agents, especially against tuberculosis (Kantevari et al., 2011).

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-13-6-7-17(11-14(13)2)20(24)21-18-8-9-19-16(12-18)5-4-10-22(19)15(3)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNSETUPDUQWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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